molecular formula C11H9ClN2O2 B2441924 methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate CAS No. 79508-09-1

methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2441924
CAS No.: 79508-09-1
M. Wt: 236.66
InChI Key: CJTXOTLTFMCCSV-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting pyrazole derivative is then esterified using methanol and a suitable acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Pyrazole-5-carboxylic acid derivatives.

    Reduction: Pyrazole-5-methanol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include enzymes such as cyclooxygenase (COX) and receptors such as GABA receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    3-(4-chlorophenyl)-1H-pyrazole-5-methanol: Similar structure but with a hydroxymethyl group instead of an ester.

    3-(4-chlorophenyl)-1H-pyrazole-5-thiol: Similar structure but with a thiol group instead of an ester.

Uniqueness

Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and biological activity

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-9(13-14-10)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTXOTLTFMCCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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